molecular formula C20H19BrN4OS B2452158 (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone CAS No. 1251702-86-9

(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

Cat. No. B2452158
CAS RN: 1251702-86-9
M. Wt: 443.36
InChI Key: AIQXEBNBBWRKFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone, there are related compounds that have been synthesized. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For This compound, the empirical formula is C11H12BrNO2 and the molecular weight is 270.12 .

Scientific Research Applications

Synthesis and Reactivity

Research into the synthesis of related compounds has highlighted efficient and environmentally friendly methods for creating (2-aminophenyl)(naphthalen-2-yl)methanones, which are achieved through photoinduced intramolecular rearrangement. This process offers advantages over traditional transition-metal-catalyzed reactions, including the absence of additives and the use of green solvents (Jing et al., 2018).

Antioxidant Properties

Studies on bromophenol derivatives have demonstrated significant antioxidant power. The synthesis of bromophenols and their derivatives has shown effective radical scavenging activities, indicating their potential as antioxidant agents in biological systems (Çetinkaya et al., 2012); (Balaydın et al., 2010).

Anticancer Activity

Naphthyridine derivatives have been explored for their anticancer activities. A particular study on a novel naphthyridine derivative demonstrated its ability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, highlighting the potential therapeutic applications of such compounds in cancer treatment (Kong et al., 2018).

Photophysical and Electroluminescent Properties

Research into phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands has shown promising photophysical and electroluminescent properties. These findings suggest potential applications in the development of organic light-emitting diodes (OLEDs), where such compounds could serve as efficient red emitters (Kang et al., 2011).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. The compound (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

properties

IUPAC Name

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQXEBNBBWRKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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